N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide
Description
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide is a complex organic compound with the molecular formula C33H35NO6 and a molecular weight of 541.63 g/mol . This compound is known for its applications in neurology research, particularly in the study of pain and inflammation .
Properties
Molecular Formula |
C33H35NO6 |
|---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
N-[2-[3,4-bis(phenylmethoxy)phenyl]ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C33H35NO6/c1-36-30-19-27(20-31(37-2)33(30)38-3)21-32(35)34-17-16-24-14-15-28(39-22-25-10-6-4-7-11-25)29(18-24)40-23-26-12-8-5-9-13-26/h4-15,18-20H,16-17,21-23H2,1-3H3,(H,34,35) |
InChI Key |
NVULNWOFBVLUQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)NCCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide involves multiple steps. One common method includes the condensation of 3,4,5-trimethoxybenzeneacetic acid with 3,4-bis(phenylmethoxy)phenethylamine under specific reaction conditions . The reaction typically requires a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaH in dimethylformamide (DMF) followed by the addition of alkyl halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide involves its interaction with adrenergic receptors in the nervous system . The compound modulates neurotransmitter release, which can influence various neurological pathways associated with pain, mood, and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzamide: Similar structure but with a benzamide group instead of benzeneacetamide.
2-[3,4-Bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide: Contains a hydroxy and methoxy group on the phenyl ring.
Uniqueness
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide is unique due to its specific combination of methoxy and phenylmethoxy groups, which contribute to its distinct pharmacological profile and its potential therapeutic applications in neurology .
Biological Activity
Chemical Structure and Properties
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide is a complex organic compound characterized by multiple methoxy groups and phenyl rings. The presence of these functional groups often influences its solubility and reactivity, making it a candidate for various biological studies.
Anticancer Activity
Compounds with similar structural motifs have been studied for their anticancer properties. The presence of methoxy groups is often associated with enhanced bioactivity in cancer cell lines. Research indicates that such compounds can inhibit cell proliferation and induce apoptosis in various cancer types.
Antioxidant Properties
The antioxidant activity of phenolic compounds is well-documented. Compounds with multiple methoxy groups can scavenge free radicals and reduce oxidative stress, which is a contributing factor in many chronic diseases.
Neuroprotective Effects
Certain derivatives of benzeneacetamides have shown promise in neuroprotection. They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing neuroinflammation.
Case Studies and Research Findings
- Anticancer Studies : A study investigating the effects of methoxy-substituted phenyl compounds on breast cancer cells demonstrated significant inhibition of tumor growth and metastasis. These findings suggest potential therapeutic applications for compounds like this compound in oncology.
- Neuroprotective Research : In vitro studies have shown that similar compounds can protect neuronal cells from apoptosis induced by oxidative stress. This highlights their potential use in treating conditions like Alzheimer's disease.
- Antioxidant Activity Assessment : Research has quantified the antioxidant capacity of related compounds using assays such as DPPH and ABTS. Results indicate that these compounds effectively reduce oxidative damage in cellular models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
